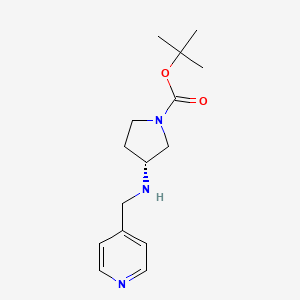
4-Fluoro-3-trifluoromethylbenzenethiol
説明
4-Fluoro-3-trifluoromethylbenzenethiol is an organosulfur compound with the molecular formula C(_7)H(_4)F(_4)S It features a benzene ring substituted with a fluorine atom at the 4-position and a trifluoromethyl group at the 3-position, along with a thiol group (-SH)
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-trifluoromethylbenzenethiol typically involves the introduction of the thiol group into a pre-fluorinated benzene ring. One common method is the nucleophilic aromatic substitution (S(_N)Ar) reaction, where a suitable precursor like 4-fluoro-3-trifluoromethylbenzene is treated with a thiolating agent such as thiourea, followed by hydrolysis to yield the desired thiol compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale S(_N)Ar reactions under controlled conditions to ensure high yield and purity. The process might include steps like solvent extraction, distillation, and recrystallization to purify the final product.
Types of Reactions:
Oxidation: The thiol group in this compound can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or sodium hypochlorite.
Reduction: The compound can undergo reduction reactions, although these are less common due to the stability of the thiol group.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, where the fluorine and trifluoromethyl groups influence the reactivity and orientation of incoming substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium hypochlorite.
Substitution: Electrophiles such as bromine or nitronium ions under acidic conditions.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
4-Fluoro-3-trifluoromethylbenzenethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organofluorine compounds.
Biology: Potential use in the development of bioactive molecules due to its unique structural features.
Medicine: Investigated for its role in drug discovery, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.
作用機序
The mechanism by which 4-Fluoro-3-trifluoromethylbenzenethiol exerts its effects depends on its application. In biological systems, the thiol group can interact with various molecular targets, such as enzymes or receptors, potentially forming covalent bonds or altering the target’s activity. The fluorine and trifluoromethyl groups can influence the compound’s lipophilicity, electronic properties, and overall reactivity, thereby modulating its biological activity.
類似化合物との比較
4-Fluorobenzenethiol: Lacks the trifluoromethyl group, resulting in different reactivity and properties.
3-Trifluoromethylbenzenethiol: Lacks the fluorine atom, which affects its chemical behavior and applications.
4-Chloro-3-trifluoromethylbenzenethiol:
Uniqueness: 4-Fluoro-3-trifluoromethylbenzenethiol is unique due to the combined presence of both fluorine and trifluoromethyl groups, which impart distinct electronic and steric effects. These features make it particularly valuable in the synthesis of compounds requiring specific reactivity patterns or stability under harsh conditions.
特性
IUPAC Name |
4-fluoro-3-(trifluoromethyl)benzenethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4S/c8-6-2-1-4(12)3-5(6)7(9,10)11/h1-3,12H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMVICZUOVOBPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S)C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801275806 | |
| Record name | 4-Fluoro-3-(trifluoromethyl)benzenethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801275806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1208075-20-0 | |
| Record name | 4-Fluoro-3-(trifluoromethyl)benzenethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1208075-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-3-(trifluoromethyl)benzenethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801275806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(3-Chlorophenyl)methyl]piperidine-3-carboxylic acid hydrochloride](/img/structure/B3335337.png)













